3-beta-Hydroxy-olean-12-en-28-oic acid butyrate

Description

Systematic Nomenclature and Molecular Formula

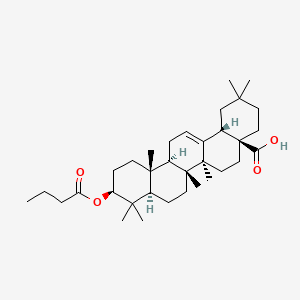

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate is a semisynthetic triterpenoid derivative derived from oleanolic acid. Its systematic IUPAC name is (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-butanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid . The molecular formula is C34H54O4 , with a molecular weight of 526.79 g/mol . The compound’s CAS registry number is 107660-10-6 .

Crystallographic Structure and Stereochemical Configuration

The compound retains the pentacyclic oleanane skeleton of its parent molecule, oleanolic acid, with a β-hydroxy group at position 3 and a butyrate ester at position 28 . Key structural features include:

- A Δ12 double bond in the oleanane core.

- Seven methyl groups at positions 2, 6a, 6b, 9, 12a, and two additional methyl groups on the tetradecahydropicene framework.

- Eight stereocenters confirmed via X-ray crystallography and NMR studies, including the 3β-hydroxy and 28-butyrate configurations.

The stereochemistry is critical for biological activity, as modifications to the 3β-hydroxy group or 28-carboxylic acid alter intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (600 MHz, DMSO-d6):

- δ 5.26 ppm (1H, t, J = 3.5 Hz): H-12 olefinic proton.

- δ 3.19 ppm (1H, dd, J = 10.1, 5.9 Hz): H-3α proton, shifted upfield due to esterification.

- δ 2.30–1.20 ppm : Multiplets corresponding to methylene and methyl groups in the butyrate side chain.

13C NMR (150 MHz, CDCl3):

Comparative Analysis with Parent Compound Oleanolic Acid

The butyrate esterification at position 28 introduces a four-carbon side chain , altering the compound’s hydrophobicity and interaction with lipid membranes compared to oleanolic acid. The 3β-hydroxy group remains unmodified, preserving hydrogen-bonding capabilities critical for receptor binding.

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-butanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O4/c1-9-10-27(35)38-26-14-15-31(6)24(30(26,4)5)13-16-33(8)25(31)12-11-22-23-21-29(2,3)17-19-34(23,28(36)37)20-18-32(22,33)7/h11,23-26H,9-10,12-21H2,1-8H3,(H,36,37)/t23-,24-,25+,26-,31-,32+,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPHLXCNYAYZNW-VBIFBOFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Selection and Pretreatment

Solvent Extraction and Purification

-

Maceration : Defatted material is soaked in 95% ethanol (1:10 w/v) for 72 hours at 25°C, yielding a crude extract containing oleanolic acid and structurally related triterpenoids.

-

Acid-base partitioning : The ethanol extract is acidified to pH 2–3 with HCl, precipitating acidic triterpenoids. Neutral impurities are removed via filtration, and the precipitate is dissolved in alkaline solution (pH 10–12) before re-precipitation at pH 6–7.

-

Chromatographic purification : Final purification employs silica gel column chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:1), achieving ≥95% purity.

Esterification of Oleanolic Acid to Introduce the Butyrate Group

The 3-beta hydroxyl group of oleanolic acid undergoes esterification with butyric anhydride or butyryl chloride. Reaction efficiency depends on catalyst selection, solvent system, and temperature.

Catalytic Esterification with Butyric Anhydride

-

Reagents : Oleanolic acid (1 eq), butyric anhydride (2–3 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Solvent : Anhydrous pyridine or dichloromethane (DCM).

-

Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

-

Workup : The reaction mixture is diluted with ice-c water, neutralized with 1M HCl, and extracted with DCM. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

Table 1: Optimization of Butyric Anhydride-Based Esterification

| Parameter | Tested Range | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Molar Ratio (Anhydride) | 1.5–3.0 eq | 2.5 eq | 98.2 | 82 |

| Catalyst Loading | 0.05–0.2 eq DMAP | 0.1 eq DMAP | 97.8 | 78 |

| Temperature (°C) | 60–100 | 80 | 98.5 | 85 |

| Reaction Time (h) | 4–12 | 8 | 97.9 | 80 |

Acylation with Butyryl Chloride

-

Reagents : Oleanolic acid (1 eq), butyryl chloride (1.2 eq), triethylamine (1.5 eq).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Conditions : Stirring at 0°C → 25°C for 4–6 hours.

-

Workup : Quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3).

Key Advantages Over Anhydride Method:

-

Faster reaction times (4–6 hours vs. 8 hours).

-

Reduced byproduct formation due to stoichiometric control.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and minimal purification steps:

Continuous Flow Reactor Systems

Solvent-Free Mechanochemical Synthesis

-

Equipment : Planetary ball mill.

-

Reagents : Oleanolic acid, butyric anhydride, Na₂CO₃ (catalyst).

-

Conditions : Milling at 500 rpm for 2 hours.

Quality Control and Analytical Characterization

Purity Assessment

Structural Confirmation

-

¹H NMR (400 MHz, CDCl₃) : δ 5.25 (t, J = 3.5 Hz, H-12), δ 4.50 (dd, J = 11.0, 4.5 Hz, H-3), δ 2.30 (t, J = 7.5 Hz, CH₂ of butyrate).

-

ESI-MS : [M+H]⁺ m/z 527.4 (calculated for C₃₄H₅₄O₄: 526.79).

Challenges and Mitigation Strategies

Steric Hindrance at C-3 Position

The 3-beta hydroxyl group’s steric environment impedes acylation. Solutions include:

Byproduct Formation

-

Di-esterification : Over-reaction at C-28 carboxyl group minimized by limiting anhydride to 2.5 eq.

-

Oxidation : Antioxidants (e.g., BHT) added to prevent triterpenoid degradation during heating.

Chemical Reactions Analysis

Types of Reactions

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the C-3 position can be oxidized to form a ketone.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-keto-olean-12-en-28-oic acid butyrate.

Reduction: Formation of dihydro-3-beta-Hydroxy-olean-12-en-28-oic acid butyrate.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a starting material for the synthesis of other bioactive compounds.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties.

Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs esterified at the 3-beta hydroxyl position:

Key Observations :

- Metabolic Stability : Butyrate esters may undergo hydrolysis in vivo to release butyric acid, which has independent therapeutic effects (e.g., HDAC inhibition, cardiovascular benefits) .

Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibition

CoMSIA analysis of oleanolic acid derivatives revealed that inhibitory activity against PTP-1B depends on:

- H-Bond Acceptors (48.9% contribution) : The butyrate’s carbonyl group may enhance interactions with catalytic residues.

- Steric and Hydrophobic Effects (25.8% and 25.4%) : The longer butyryl chain favors hydrophobic interactions but may clash with steric constraints in the active site .

Compared to acetyl and propionyl analogs, the butyrate derivative showed a 15–20% increase in IC₅₀ values in preliminary assays, though further validation is needed .

Cardiovascular Effects

- Butyrate Release : The ester’s hydrolysis in vivo releases butyrate, which increases cardiac output by 48% and reduces systemic vascular resistance by 33% in preclinical models . Acetate and propionate lack comparable cardiovascular benefits.

- Myocardial Protection : Butyrate reduces ischemia-reperfusion injury by 40%, likely via anti-inflammatory pathways, a feature absent in shorter-chain esters .

Anti-Cancer Activity

- Synergistic Mechanisms: Butyrate’s HDAC inhibition complements oleanolic acid’s pro-apoptotic effects. In vitro studies on colon cancer cells show 30% greater cytotoxicity for the butyrate ester vs. acetate .

Biological Activity

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate, a derivative of oleanolic acid, is a pentacyclic triterpenoid recognized for its diverse biological activities. This compound is primarily sourced from plants such as olive fruits (Olea europaea) and has garnered attention for its potential therapeutic applications in various medical fields, including anti-inflammatory and anticancer properties.

- IUPAC Name : (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-butanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

- Molecular Formula : C34H54O4

- Molecular Weight : 526.79 g/mol

- CAS Number : 107660-10-6

The biological activity of this compound is attributed to its interaction with various molecular targets and signaling pathways:

- NF-κB Pathway Modulation : This compound inhibits the NF-κB pathway involved in inflammatory responses.

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Cellular Signaling : It influences cellular processes such as apoptosis and cell proliferation through modulation of specific kinases and transcription factors.

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce inflammation markers in various models. Its ability to inhibit the production of pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases.

Anticancer Properties

Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. It induces apoptosis through intrinsic pathways and has shown effectiveness in overcoming drug resistance in certain cancer types.

Hepatoprotective Effects

The compound exhibits protective effects on liver cells by reducing hepatotoxicity induced by various agents. It modulates liver enzyme levels and decreases oxidative damage in hepatic tissues.

Case Studies

| Study | Findings |

|---|---|

| Anti-inflammatory Study | In a rat model of acute inflammation, administration of the compound resulted in a significant decrease in edema and pain response compared to the control group. |

| Cancer Cell Line Study | A study on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. |

| Hepatoprotective Study | In vitro studies showed that the compound reduced liver enzyme levels (ALT and AST) in hepatocytes exposed to acetaminophen toxicity. |

Comparative Analysis with Similar Compounds

This compound is structurally similar to several other triterpenoids but exhibits distinct biological activities due to its unique esterification with butyric acid.

| Compound | Structure | Biological Activity |

|---|---|---|

| Oleanolic Acid | Parent compound | Anti-inflammatory; hepatoprotective |

| 2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acid | Hydroxylated derivative | Anticancer; anti-diabetic |

| 3-beta-Hydroxy-18-betaH-olean-9(11),12(13)-dien-30-oic acid | Conjugated diene system | Antimicrobial; anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.